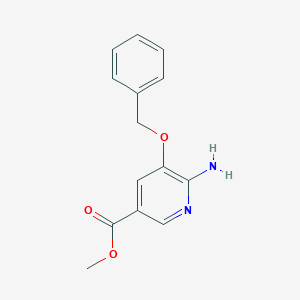
N-(4-bromophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,3-thiazol-2-amine typically involves the condensation of 4-bromoaniline with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions . Another method involves the cyclization of 4-bromoaniline with thiourea in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(4-bromophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to specific protein targets, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)-1,3-thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Known for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-1,3-thiazol-2-amine is unique due to its dual antimicrobial and anticancer activities. Its ability to inhibit bacterial lipid biosynthesis and induce apoptosis in cancer cells makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
774544-68-2 |
|---|---|
Formule moléculaire |
C9H7BrN2S |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) |
Clé InChI |
PYNZKGAFSJOUKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)






![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
